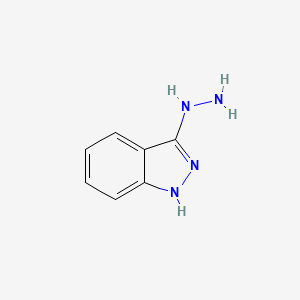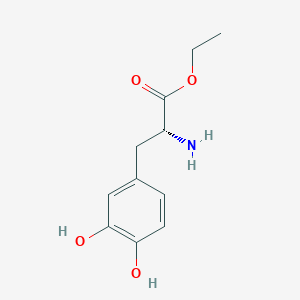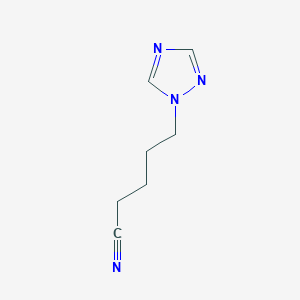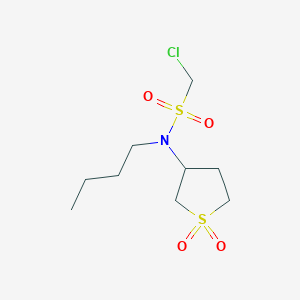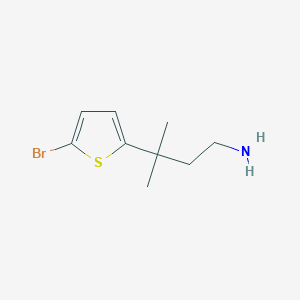
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is an organic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an amine group attached to a butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Butane Chain: The brominated thiophene is then subjected to a Grignard reaction with a suitable Grignard reagent to form the butane chain.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine substituent.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
科学研究应用
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bromine and amine groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its biological activity.
相似化合物的比较
Similar Compounds
3-(5-Chlorothiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a chlorine atom instead of bromine.
3-(5-Methylthiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a methyl group instead of bromine.
3-(5-Fluorothiophen-2-yl)-3-methylbutan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-(5-Bromothiophen-2-yl)-3-methylbutan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its analogs with different substituents.
属性
分子式 |
C9H14BrNS |
|---|---|
分子量 |
248.19 g/mol |
IUPAC 名称 |
3-(5-bromothiophen-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-9(2,5-6-11)7-3-4-8(10)12-7/h3-4H,5-6,11H2,1-2H3 |
InChI 键 |
JGMUKOFPEMYHNK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN)C1=CC=C(S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


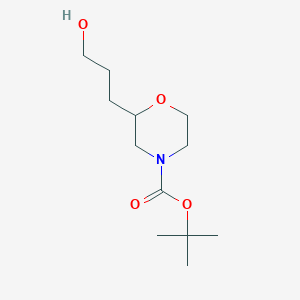





![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)

